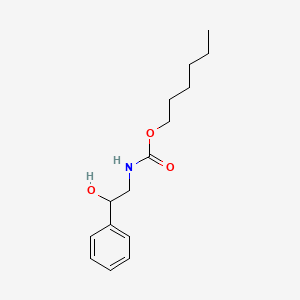
hexyl N-(2-hydroxy-2-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl N-(2-hydroxy-2-phenylethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl N-(2-hydroxy-2-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of hexyl isocyanate with 2-hydroxy-2-phenylethanol under mild conditions. The reaction typically proceeds in the presence of a catalyst such as dibutyltin dilaurate, which facilitates the formation of the carbamate linkage.
Another method involves the use of carbamoyl chlorides, where hexyl carbamoyl chloride reacts with 2-hydroxy-2-phenylethanol in the presence of a base like triethylamine. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Hexyl N-(2-hydroxy-2-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamate linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of hexyl N-(2-oxo-2-phenylethyl)carbamate.
Reduction: Formation of hexyl N-(2-hydroxy-2-phenylethyl)amine.
Substitution: Formation of substituted phenyl derivatives, such as nitro or halogenated compounds.
Scientific Research Applications
Hexyl N-(2-hydroxy-2-phenylethyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anxiolytic activities.
Industry: Utilized in the development of polymeric materials with specific properties, such as enhanced durability and flexibility.
Mechanism of Action
The mechanism of action of hexyl N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate moiety can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, depending on the stability of the carbamate-enzyme complex. The hydroxy-phenylethyl group may also contribute to the compound’s binding affinity and specificity towards certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- Hexyl N-(2-hydroxyethyl)carbamate
- Hexyl N-(2-phenylethyl)carbamate
- Hexyl N-(2-hydroxy-2-methylpropyl)carbamate
Uniqueness
Hexyl N-(2-hydroxy-2-phenylethyl)carbamate is unique due to the presence of both a hydroxy group and a phenyl group in its structure. This combination imparts distinct physicochemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. Additionally, the phenyl group provides opportunities for further functionalization, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
hexyl N-(2-hydroxy-2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-8-11-19-15(18)16-12-14(17)13-9-6-5-7-10-13/h5-7,9-10,14,17H,2-4,8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWDTVIFHQPZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














